(Z)-3-(3-(3-bromophenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid
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Description
(Z)-3-(3-(3-bromophenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19BrN2O4 and its molecular weight is 455.308. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis :
- Kumarasinghe et al. (2009) conducted a study on closely related compounds, revealing the importance of X-ray analysis for unambiguous structure determination, highlighting the complex hydrogen bonding and crystal packing of these compounds. This emphasizes the significance of structural analysis in understanding the properties and potential applications of such compounds Kumarasinghe, Hruby, & Nichol, 2009.
Antimicrobial Activity :
- A study by Kumar et al. (2012) on similar pyrazole derivatives demonstrated good antimicrobial activity, especially in compounds containing methoxy groups. This suggests potential applications of (Z)-3-(3-(3-bromophenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid in developing new antimicrobial agents Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012.
Synthesis and Structural Evaluation :
- Studies like those conducted by Deepa et al. (2012) and Tamer et al. (2015) focus on the synthesis and structural evaluations of similar compounds. These studies contribute to understanding the chemical properties and potential for synthesizing derivatives with enhanced or specific properties Deepa, Babu, Parameshwar, & Reddy, 2012; Tamer, Dege, Avcı, Atalay, Özer İlhan, & Mehmet Çadir, 2015.
Quantum Chemical Calculations and Molecular Docking :
- Research by Viji et al. (2020) provides insights into the quantum chemical calculations and molecular docking of related compounds, suggesting potential applications in drug design and understanding biological activity Viji, Revathi, Balachandran, Babiyana, Narayana, & Vinutha V. Salian, 2020.
Fungicidal Activity :
- Liu et al. (2014) reported on derivatives with moderate fungicidal activity against Rhizoctonia solani, indicating potential agricultural applications of compounds similar to this compound Yuanyuan Liu, Yi Li, Nanqing Chen, Xiaohui Xiong, Lu Yu, Chaoxuan Jing, Q. Zheng, K. Du, & Hui Jiang, 2014.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4/c1-29-19-8-5-15(6-9-19)20(26)10-7-17-14-25(12-11-21(27)28)24-22(17)16-3-2-4-18(23)13-16/h2-10,13-14H,11-12H2,1H3,(H,27,28)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSLNZUJWMNGTJ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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